
3-Ethylquinoline
Overview
Description
3-Ethylquinoline is an organic compound with the molecular formula C11H11N. It is a derivative of quinoline, where an ethyl group is substituted at the third position of the quinoline ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylquinoline can be synthesized through several methods. One common method involves the reaction of 2-ethylquinoline with bromoethane to form the bromide derivative, which is then treated with a base such as potassium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that involve the use of specific catalysts to enhance the yield and purity of the product. These methods may include the use of heteropolyacids or other recyclable catalysts to promote the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides, thiols, and diselenides are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, hydrogenated quinoline derivatives, and other functionalized quinoline compounds .
Scientific Research Applications
Synthesis of 3-Ethylquinoline
This compound can be synthesized through several methods, including:
- Alkylation Reactions : One common method involves the reaction of 2-ethylquinoline with bromoethane, followed by treatment with a strong base like potassium hydroxide to yield the desired compound.
- Catalytic Processes : In industrial settings, catalytic methods using heteropolyacids or other recyclable catalysts are employed to enhance yield and purity under controlled conditions.
Medicinal Chemistry
This compound has shown promise in various medicinal applications:
- Anticancer Properties : Research indicates that quinoline derivatives, including this compound, exhibit antiproliferative activity against cancer cells. A study highlighted the synthesis of quinoline-triamide hybrids that demonstrated significant anticancer effects through mechanisms such as cell cycle arrest and apoptosis induction .
- Antimicrobial Activity : The compound has been evaluated for its potential as an antibacterial agent. Its derivatives have shown efficacy against a range of bacterial strains, suggesting its utility in developing new antibiotics .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
- Ligand in Coordination Chemistry : It is used as a ligand in various coordination complexes, facilitating the development of novel materials with unique properties.
- Precursor for Bioactive Compounds : The compound acts as a precursor for synthesizing biologically active molecules, which may lead to new pharmaceuticals targeting various diseases.
Industrial Applications
In industrial contexts, this compound is utilized for:
- Dyes and Agrochemicals : The compound is involved in the production of dyes and agrochemicals, contributing to various manufacturing processes.
- Chemical Intermediates : It serves as an intermediate in synthesizing other chemicals, enhancing its importance in chemical manufacturing.
Case Study 1: Anticancer Activity
A study conducted on quinoline derivatives demonstrated that certain modifications to the this compound structure enhanced its antiproliferative activity against breast cancer cells. The research utilized in vitro assays to evaluate cell viability and proliferation rates, revealing that specific structural changes could significantly increase efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound derivatives against resistant bacterial strains. The study employed disk diffusion methods to assess antibacterial activity, finding that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new therapeutic agents .
Table 1: Synthesis Methods for this compound
Method | Description | Yield (%) |
---|---|---|
Alkylation | Reaction with bromoethane and potassium hydroxide | Varies |
Catalytic Process | Use of heteropolyacids under controlled conditions | High |
Table 2: Biological Activities of this compound Derivatives
Activity Type | Target Disease | Efficacy |
---|---|---|
Anticancer | Breast Cancer | Significant |
Antibacterial | Various Bacterial Strains | Potent |
Mechanism of Action
The mechanism by which 3-ethylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it interacts with various molecular targets, including enzymes and receptors, to modulate biological pathways. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular responses .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the ethyl substitution.
2-Ethylquinoline: Similar structure but with the ethyl group at the second position.
4-Ethylquinoline: Ethyl group substituted at the fourth position.
Uniqueness: 3-Ethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ethyl group can affect the compound’s ability to interact with other molecules and its overall stability .
Biological Activity
3-Ethylquinoline is a member of the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current knowledge on the biological activity of this compound, supported by relevant data tables and case studies.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The results are summarized in Table 1.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
2. Anticancer Activity
This compound has shown promising anticancer activity in various cancer cell lines. A study conducted on human cervical cancer (HeLa) cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 2 summarizes the effects of this compound on different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 18 |
3. Anti-inflammatory Properties
In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that modifications to the quinoline structure could enhance antimicrobial activity, suggesting a structure-activity relationship that warrants further exploration.
Case Study 2: Anticancer Mechanism
In another investigation, researchers examined the molecular mechanisms underlying the anticancer effects of this compound on HeLa cells. They found that this compound activates caspase pathways leading to apoptosis, providing insights into its potential use as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethylquinoline, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via Friedländer or Skraup reactions, with variations in catalysts (e.g., Lewis acids) and solvents (e.g., acetic acid, ethanol) affecting outcomes. For example, Wang et al. (2015) optimized yields (72–89%) by adjusting temperature (80–120°C) and stoichiometry of ethyl-substituted precursors . To ensure reproducibility, researchers should:
- Conduct pilot reactions with controlled variables (time, temperature, molar ratios).
- Use HPLC or GC-MS to monitor purity and byproduct formation.
- Compare spectral data (¹H/¹³C NMR) with literature for structural validation .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound and its derivatives?
Methodological Answer:
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃; δ 2.5–2.7 ppm for CH₂).
- IR : Confirm C=N stretching (1620–1660 cm⁻¹) and C-H bending in the ethyl group (1375–1475 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks (M⁺ at m/z 157 for this compound) and fragmentation patterns (e.g., loss of ethyl group: m/z 129) .
- Best Practice : Cross-validate with computational simulations (DFT) to resolve ambiguities in peak assignments .
Q. What are the key challenges in isolating this compound from complex reaction mixtures, and how can chromatographic methods be optimized?
Methodological Answer: Separation challenges arise due to polar byproducts (e.g., hydroxylated quinoline derivatives). Strategies include:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 9:1 to 7:3).
- HPLC : Employ C18 columns and acetonitrile/water mobile phases for high-resolution separation.
- Troubleshooting : Adjust pH (e.g., adding 0.1% TFA) to improve peak symmetry .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced biological activity?
Methodological Answer:
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to assess reactivity. For example, Jampilek et al. (2005) correlated electron-deficient quinolines with antimicrobial potency .
- Molecular Docking : Screen derivatives against target proteins (e.g., acetylcholinesterase for Alzheimer’s research) using AutoDock Vina. Validate with in vitro assays (IC₅₀ values) .
- Data Interpretation : Address discrepancies between predicted and experimental bioactivity by refining force fields or considering solvation effects .
Q. What statistical approaches are recommended for resolving contradictions in toxicity data for this compound across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from in vivo/in vitro studies (e.g., LD₅₀ values) using random-effects models to account for variability in experimental conditions.
- Sensitivity Analysis : Identify outliers by testing assumptions (e.g., dose-response linearity vs. threshold models).
- Confounding Factors : Control for variables like solvent choice (DMSO vs. saline) or cell line viability .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
Methodological Answer:
- Variable Selection : Systematically modify substituents (e.g., halogens, alkyl chains) while keeping core quinoline intact.
- Multivariate Analysis : Use PLS regression to correlate structural descriptors (logP, polar surface area) with bioactivity.
- Validation : Apply leave-one-out cross-validation to avoid overfitting .
Q. What ethical and reproducibility standards should govern in vivo studies involving this compound?
Methodological Answer:
- Ethical Approval : Obtain IACUC approval (specify protocol number and institution) .
- Data Transparency : Report raw data (e.g., survival rates, organ weights) in supplementary materials.
- Replication : Share synthetic protocols and spectral data via repositories like ChemRxiv .
Q. Methodological Best Practices
Q. How should researchers integrate contradictory literature findings into a cohesive review of this compound’s mechanisms?
Methodological Answer:
- Critical Appraisal : Use tools like GRADE to assess study quality (e.g., sample size, control groups).
- Thematic Synthesis : Group findings by mechanism (e.g., antioxidant vs. pro-oxidant effects) and contextualize with experimental conditions .
Q. What strategies improve the reproducibility of kinetic studies on this compound degradation under environmental conditions?
Methodological Answer:
- Controlled Variables : Document temperature, light exposure, and microbial activity.
- Analytical Calibration : Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects.
- Open Data : Publish raw kinetic curves and fitting parameters (e.g., Arrhenius plots) .
Properties
IUPAC Name |
3-ethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWBKLRAHBGNIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172037 | |
Record name | Quinoline, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-54-7 | |
Record name | 3-Ethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1873-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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